molecular formula C28H22BrClN4O2 B315729 6-AMINO-4-{5-BROMO-2-[(2-CHLOROBENZYL)OXY]PHENYL}-3-METHYL-1-(3-METHYLPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

6-AMINO-4-{5-BROMO-2-[(2-CHLOROBENZYL)OXY]PHENYL}-3-METHYL-1-(3-METHYLPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

Cat. No.: B315729
M. Wt: 561.9 g/mol
InChI Key: HWUNROUATRIYFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-AMINO-4-{5-BROMO-2-[(2-CHLOROBENZYL)OXY]PHENYL}-3-METHYL-1-(3-METHYLPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound with a unique structure that combines multiple functional groups

Properties

Molecular Formula

C28H22BrClN4O2

Molecular Weight

561.9 g/mol

IUPAC Name

6-amino-4-[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]-3-methyl-1-(3-methylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C28H22BrClN4O2/c1-16-6-5-8-20(12-16)34-28-25(17(2)33-34)26(22(14-31)27(32)36-28)21-13-19(29)10-11-24(21)35-15-18-7-3-4-9-23(18)30/h3-13,26H,15,32H2,1-2H3

InChI Key

HWUNROUATRIYFL-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C3=C(C(C(=C(O3)N)C#N)C4=C(C=CC(=C4)Br)OCC5=CC=CC=C5Cl)C(=N2)C

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(C(=C(O3)N)C#N)C4=C(C=CC(=C4)Br)OCC5=CC=CC=C5Cl)C(=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-4-{5-BROMO-2-[(2-CHLOROBENZYL)OXY]PHENYL}-3-METHYL-1-(3-METHYLPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrano[2,3-c]pyrazole core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Introduction of the bromo and chlorobenzyl groups: This step involves electrophilic aromatic substitution reactions where bromine and chlorobenzyl groups are introduced to the aromatic rings.

    Amino and methyl group additions: These groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkyl halides, and nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation products: Oxides of the amino and methyl groups.

    Reduction products: Amines from the reduction of the carbonitrile group.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-AMINO-4-{5-BROMO-2-[(2-CHLOROBENZYL)OXY]PHENYL}-3-METHYL-1-(3-METHYLPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-4-{5-bromo-2-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: A closely related compound with a similar structure but lacking the 3-methylphenyl group.

    4-{5-Bromo-2-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-1-(3-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: Another related compound with a different substitution pattern.

Uniqueness

The uniqueness of 6-AMINO-4-{5-BROMO-2-[(2-CHLOROBENZYL)OXY]PHENYL}-3-METHYL-1-(3-METHYLPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for various applications in research and industry.

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